molecular formula C27H44O6 B1679042 Ponasterone A CAS No. 13408-56-5

Ponasterone A

Cat. No. B1679042
CAS RN: 13408-56-5
M. Wt: 464.6 g/mol
InChI Key: PJYYBCXMCWDUAZ-JJJZTNILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ponasterone A is an ecdysone analog, an insect steroid hormone that controls molting and metamorphosis . It was first isolated from the plant Podocarpus nakaii and has been shown to induce molting in houseflies and silkworms . It can be utilized as an inducer of ecdysone-inducible mammalian expression systems .


Synthesis Analysis

The efficient synthesis of Ponasterone A was achieved by the recombinant Escherichia coli harboring the glycosyltransferase GTBP1 in a biphasic system with a molar yield of 92.7% . This in situ product removal provided the “driving force” for shifting the reaction equilibrium towards the synthesis of the product .


Molecular Structure Analysis

The molecular formula of Ponasterone A is C27H44O6 . Its molecular weight is 464.63 . The structure of Ponasterone A includes a steroidal core with multiple hydroxyl groups .


Chemical Reactions Analysis

Ecdysteroids, including Ponasterone A, are polyhydroxylated sterols that function as molting and metamorphosis hormones of insects, crustaceans, fungi, and nematodes . They are structurally related to ecdysone .


Physical And Chemical Properties Analysis

Ponasterone A is a crystalline solid . It is soluble in ethanol .

Safety And Hazards

Ponasterone A may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . In case of exposure, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water in case of skin contact, flush eyes with water as a precaution in case of eye contact, and never give anything by mouth to an unconscious person .

Future Directions

Ponasterone A is a potential inducer mediating p53 gene therapy in tumors . The bacterium Bacillus pumilus BF1, with considerable activity in the deglycosylation of ponasteroside A into Ponasterone A, was isolated . This work adds to the chemical diversity reported from marine bryozoans and expanded our knowledge of the chemical modifications of the ponasterones .

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYYBCXMCWDUAZ-JJJZTNILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040595
Record name Ponasterone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ponasterone A

CAS RN

13408-56-5
Record name Ponasterone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13408-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ponasterone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponasterone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PONASTERONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84986BG3NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ponasterone A
Reactant of Route 2
Ponasterone A
Reactant of Route 3
Ponasterone A
Reactant of Route 4
Ponasterone A
Reactant of Route 5
Ponasterone A
Reactant of Route 6
Ponasterone A

Citations

For This Compound
3,640
Citations
K Nakanishi, M Koreeda, S Sasaki… - Chemical …, 1966 - pubs.rsc.org
… of dried leaves was first extracted with chloroform to give a ponasterone-A and-B mixture, and then with ethyl acetate to give a ponasterone-C and-D mixture. Both mixtures were …
Number of citations: 212 pubs.rsc.org
KØ Hansen, J Isaksson, E Glomsaker, JH Andersen… - Molecules, 2018 - mdpi.com
A new ecdysteroid, ponasterone F (1) and the previously reported compound ponasterone A (2) were isolated from specimens of the Arctic marine bryozoan Alcyonidium gelatinosum …
Number of citations: 15 www.mdpi.com
C Albanese, AT Reutens, B Bouzahzah… - The FASEB …, 2000 - Wiley Online Library
… , the concentration of ponasterone A was determined in the mammary gland 24 h after ip injection of ponasterone A. HPLC purification of ponasterone A within the mammary gland was …
Number of citations: 93 faseb.onlinelibrary.wiley.com
KD Wing - Science, 1988 - science.org
… ponasterone A from cytosolic receptor extracts. Conditions were as in (A) except that only 0.5 nM ponasterone A … Control binding was 10 fmnol of [3H]ponasterone A bound per milligram …
Number of citations: 548 www.science.org
S Imai, S Fujioka, K Nakanishi, M Koreeda, T Kurokawa - Steroids, 1967 - Elsevier
… has led to the isolation of ponasterone A from ,P. macrophyllus, … hormone activity from plant sources, namely, ponasterone A (I) (l), … With pure ponasterone A, the amount required to give …
Number of citations: 82 www.sciencedirect.com
H Arai, B Watanabe, Y Nakagawa, H Miyagawa - Steroids, 2008 - Elsevier
A series of ponasterone A (PNA) derivatives with various steroid moieties were synthesized to measure their binding activity to the ecdysone receptors of Drosophila Kc cells. The …
Number of citations: 34 www.sciencedirect.com
Y Nakagawa, C Minakuchi, T Ueno - Steroids, 2000 - Elsevier
Ecdysone agonists, including dibenzoylhydrazines, significantly inhibited the binding of [ 3 H]ponasterone A ([ 3 H]PoA) in intact Sf-9 cells (Spodoptera frugiperda). The amount of [ 3 H]…
Number of citations: 75 www.sciencedirect.com
K Nakanishi, M Koreeda, ML Chang, HY Hsu - Tetrahedron Letters, 1968 - columbia.edu
… to ecdysone 7a1 21 and ponasterone A , heating of … The 0.87 ppm peak in ponasterone A 2-monoacetate is shifted to … B and C are identical but differ from those of ponasterone A (8.8). …
Number of citations: 28 www.columbia.edu
Y Nakagawa, C Minakuchi, K Takahashi… - Insect biochemistry and …, 2002 - Elsevier
Inhibition of the binding of [ 3 H ] ponasterone A ([ 3 H ] PoA ) by ecdysone agonists including diacylhydrazines such as RH-5849, tebufenozide (RH-5992) and methoxyfenozide (RH-…
Number of citations: 62 www.sciencedirect.com
S Constantino, R Santos, S Gisselbrecht… - European Cytokine …, 2001 - jle.com
John Libbey Eurotext - European Cytokine Network - The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in …
Number of citations: 63 www.jle.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.